5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group and a methyl group in the structure enhances its chemical properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with thiourea in the presence of a base to form the thieno[2,3-d]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thienopyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects. The molecular targets and pathways involved include the inhibition of kinases and modulation of signaling pathways such as the NF-kB pathway .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolopyrimidine derivatives: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit different pharmacological properties.
Uniqueness
5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound for drug development .
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPGXBQPTBABDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326910 | |
Record name | 5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379236-06-3 | |
Record name | 5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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